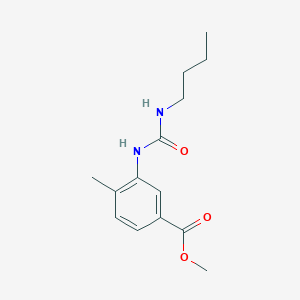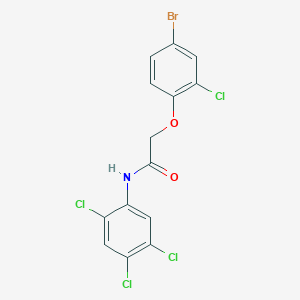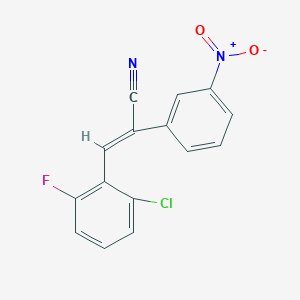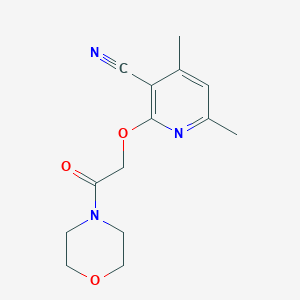
Methyl 3-(butylcarbamoylamino)-4-methylbenzoate
Descripción general
Descripción
Methyl 3-(butylcarbamoylamino)-4-methylbenzoate is a useful research compound. Its molecular formula is C14H20N2O3 and its molecular weight is 264.32 g/mol. The purity is usually 95%.
The exact mass of the compound methyl 3-{[(butylamino)carbonyl]amino}-4-methylbenzoate is 264.14739250 g/mol and the complexity rating of the compound is 307. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Methyl 3-{[(butylamino)carbonyl]amino}-4-methylbenzoate Methyl 3-{[(butylamino)carbonyl]amino}-4-methylbenzoate serves as an important pharmaceutical intermediate. A convenient synthesis process has been developed, involving the nitration of methyl 4-butyrylamino-3-methylbenzoate and subsequent reduction, resulting in a high yield of 72%. This synthesis process is notable for its low cost and high efficiency, making it valuable for various pharmaceutical applications (Tao Feng, 2005).
Catalytic Aminocarbonylation Methyl 3-{[(butylamino)carbonyl]amino}-4-methylbenzoate has also found applications in catalytic processes. It has been used in the palladium-catalyzed aminocarbonylation of iodobenzene and iodoalkenes, producing carboxamides of expected structure in excellent yields. This demonstrates its utility in facilitating complex chemical transformations, contributing to the efficient synthesis of valuable chemical products (Ernő Müller et al., 2005).
Multicomponent Reactions Further, it has been involved in multicomponent reactions leading to the high-yield formation of 3-amino-4-(arylamino)-1H-isochromen-1-ones. This process highlights its role in enabling the synthesis of complex molecules through efficient reaction pathways, indicating its potential in the development of novel compounds with diverse applications (T. Opatz & D. Ferenc, 2005).
Oxindole Synthesis In medicinal chemistry, it has been used in the synthesis of oxindole derivatives through palladium-catalyzed CH functionalization. This process is significant for the production of serine palmitoyl transferase enzyme inhibitors, which are important in the study of various diseases. The methodology employs Buchwald's and Hartwig's approaches to CH activation, illustrating the chemical's versatility in synthesizing biologically active molecules (J. Magano et al., 2014).
Hydrogen-Bonded Molecular Structures Research into the hydrogen-bonded structures of methyl 3-{[(butylamino)carbonyl]amino}-4-methylbenzoate derivatives has provided insights into their molecular organization. These studies are crucial for understanding the material's properties and its potential applications in pharmaceutical formulations and material science (J. Portilla et al., 2007).
Propiedades
IUPAC Name |
methyl 3-(butylcarbamoylamino)-4-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-4-5-8-15-14(18)16-12-9-11(13(17)19-3)7-6-10(12)2/h6-7,9H,4-5,8H2,1-3H3,(H2,15,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLYKMGWWSFVSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NC1=C(C=CC(=C1)C(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]glycinamide](/img/structure/B4629139.png)
![methyl [3-methyl-4-oxo-5-(2-thienylmethylene)-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B4629145.png)
![N-tert-butyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4629146.png)


![N-[5-(TERT-BUTYL)-3-ISOXAZOLYL]-N'-(2-FLUOROPHENYL)UREA](/img/structure/B4629162.png)

![N-ethyl-2-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine](/img/structure/B4629175.png)
![N-benzyl-2-[2-(2-methylbenzoyl)hydrazinyl]-2-oxoacetamide](/img/structure/B4629181.png)
![N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(4-morpholinyl)ethyl]alaninamide](/img/structure/B4629190.png)

![3-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B4629218.png)

![N-(3-methoxyphenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4629236.png)
